(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride
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Overview
Description
®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms, which often impart unique properties to organic molecules, making them valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitrile group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of compounds with different functional groups replacing the fluorine atoms .
Scientific Research Applications
®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Fluorophenyl)ethanamine hydrochloride
- 4-Fluorophenethylamine hydrochloride
- 2-(4-Fluorophenyl)ethylamine hydrochloride
Uniqueness
®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is unique due to the presence of two fluorine atoms on the ethanamine moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWEAMMCPQTRD-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241107-58-2 |
Source
|
Record name | (1R)-2,2-difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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